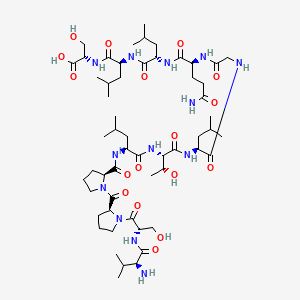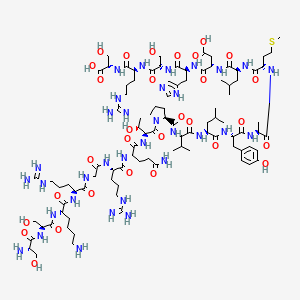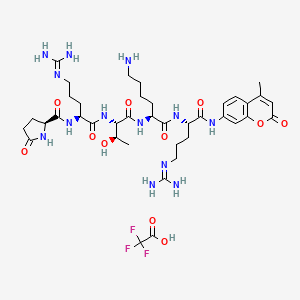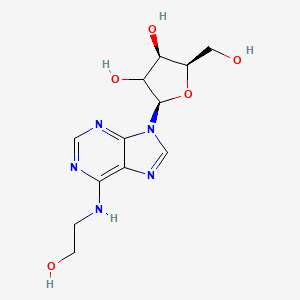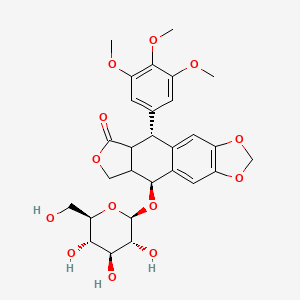
Podophyllotoxin 7-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Podophyllotoxin 7-glucoside is a naturally occurring aryltetralin lignan derived from the podophyllum plant. It is a glucoside derivative of podophyllotoxin, which has been used in traditional medicine for centuries. This compound is known for its potent biological activities, particularly its anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin 7-glucoside typically involves the glycosylation of podophyllotoxin. This process can be achieved through various methods, including chemical glycosylation and enzymatic glycosylation. Chemical glycosylation often involves the use of glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of a Lewis acid catalyst . Enzymatic glycosylation, on the other hand, utilizes glycosyltransferases to transfer a glucose moiety to podophyllotoxin .
Industrial Production Methods
Industrial production of this compound is still in the research and development stage. advancements in biotechnological methods, such as metabolic engineering and microbial fermentation, hold promise for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Podophyllotoxin 7-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted podophyllotoxin glucosides .
Applications De Recherche Scientifique
Mécanisme D'action
Podophyllotoxin 7-glucoside exerts its effects primarily by inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase. This inhibition disrupts the mitotic spindle formation, ultimately inducing apoptosis in cancer cells . The compound targets tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Podophyllotoxin: The parent compound, known for its potent anticancer activity.
Etoposide: A semisynthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another semisynthetic derivative with similar applications as etoposide.
Uniqueness
Podophyllotoxin 7-glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to podophyllotoxin. This modification also reduces systemic toxicity, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C28H32O13 |
|---|---|
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
(5S,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14?,19-,20-,21?,22-,23+,24-,25-,28+/m1/s1 |
Clé InChI |
NXVJTGLCCSFGAT-KHBXQNFESA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3C(COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


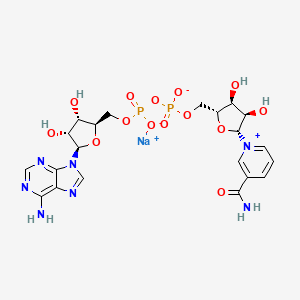
![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)
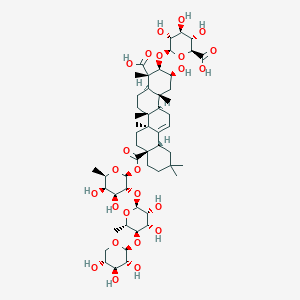
![methane;(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B10857521.png)
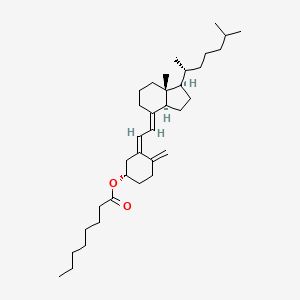
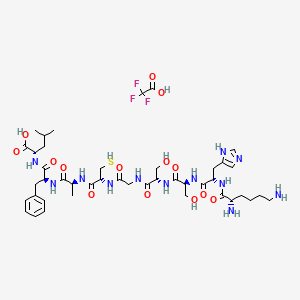

![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857548.png)

